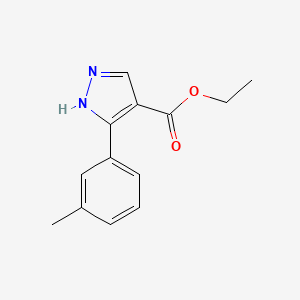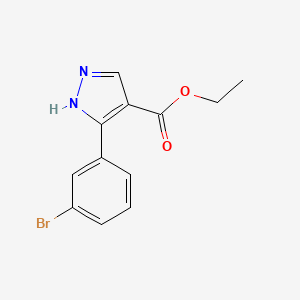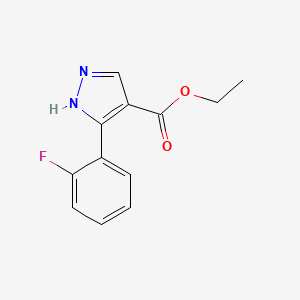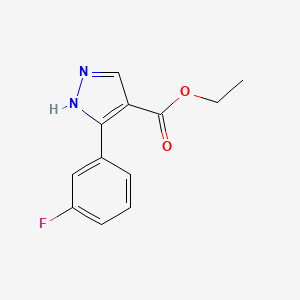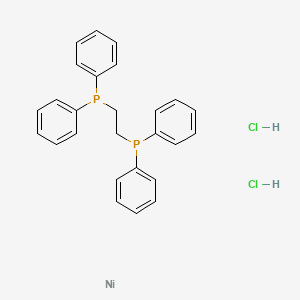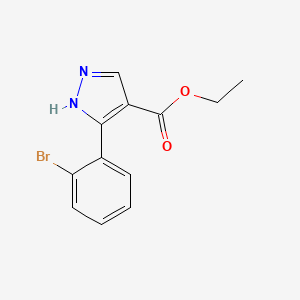
ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a bromophenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and ethyl hydrazinocarboxylate.
Reaction Steps: The reaction involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring.
Conditions: The cyclization step is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods:
Scale-Up: The industrial synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Carboxylic Acids: Oxidation products include 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid.
Pyrazoline Derivatives: Reduction products include 5-(2-bromophenyl)-1H-pyrazoline.
Substituted Derivatives: Substitution reactions can yield various substituted pyrazoles.
科学研究应用
Chemistry: Ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: Pyrazole derivatives are known for their biological activity. This compound can be used in the development of new drugs targeting various diseases.
Medicine: Research has shown that pyrazole derivatives exhibit antiviral, anti-inflammatory, and anticancer properties. This compound can be a precursor for the synthesis of therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other fine chemicals.
作用机制
The mechanism by which ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to desired biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It can bind to receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 5-(2-iodophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which provides different reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts.
属性
IUPAC Name |
ethyl 5-(2-bromophenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVFAIZGUHFUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-amino-4,7-dioxo-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7825699.png)
![methyl 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetate](/img/structure/B7825702.png)
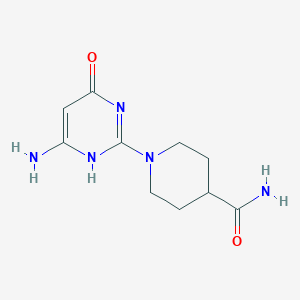
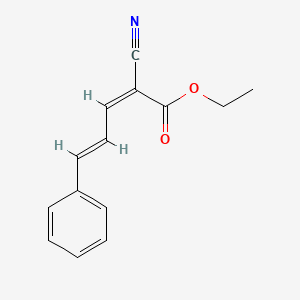

![ethyl 2-(2,2-difluoroethyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825731.png)
![ethyl 3-cyclopropyl-2-(4-methoxyphenyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7825736.png)
![2-(2,2-difluoroethyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7825743.png)
![(1R,2S)-2-[(4-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7825752.png)
